

optimizing incubation time for aztreonam lysine susceptibility assays

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Aztreonam Lysine*

Cat. No.: *B1666518*

[Get Quote](#)

Technical Support Center: Aztreonam Susceptibility Assays

This guide provides troubleshooting advice and frequently asked questions regarding the optimization of incubation times and other critical parameters for aztreonam susceptibility assays.

Frequently Asked Questions (FAQs)

Q1: What is the standard incubation time for aztreonam susceptibility testing?

For most standard methods, including broth microdilution (BMD), disk diffusion (DD), and broth disk elution (BDE), the recommended incubation time is 16 to 20 hours.^{[1][2][3]} Some specific disk diffusion protocols may narrow this to 18 to 20 hours.^[4] These timeframes are recommended by standardization bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Q2: What is the role of lysine in "aztreonam-lysine" and does it affect the required incubation time?

Aztreonam-lysine is a specific formulation of aztreonam developed for inhalation, primarily for treating *Pseudomonas aeruginosa* infections in cystic fibrosis patients.^{[5][6][7]} In this formulation, lysine is used as a stabilizing agent instead of arginine to prevent airway

inflammation and coughing during aerosol administration.[8] For laboratory in vitro susceptibility testing, the compound tested is aztreonam itself (or in combination with an inhibitor like avibactam). The lysine component is not part of the in vitro assay, so it does not alter the standard incubation times or testing protocols.

Q3: What is the impact of incubating my susceptibility tests for longer than 20 hours?

Prolonged incubation can lead to variable results, particularly when testing aztreonam in combination with a β -lactamase inhibitor like avibactam. While aztreonam activity alone may be unaffected by longer incubation, the inhibitor component can be impacted.[9][10] One study noted that for the aztreonam/avibactam combination, minimum inhibitory concentration (MIC) values increased against certain isolates when incubation was extended to 48 hours.[9] This can potentially lead to a false resistance interpretation.

Q4: Is it possible to read disk diffusion results in less than 16 hours?

While some research has explored rapid antimicrobial susceptibility testing (RAST) with reading times as short as 6 to 10 hours, these are not standard procedures for aztreonam and require specific validation.[11][12][13][14] Readable inhibition zones may be visible after 7 hours for most Enterobacteriaceae, but the zone diameters can change significantly with further incubation.[13][14] Using standard interpretive breakpoints with non-standard, shorter incubation times can lead to inaccurate results. For reliable and standardized results, the 16-20 hour incubation period should be followed.

Q5: What is the correct incubation temperature and atmosphere?

The standard incubation temperature is 35°C.[4][15] EUCAST guidelines specify a narrow range of $35 \pm 1^\circ\text{C}$, while CLSI allows for $35 \pm 2^\circ\text{C}$.[15] All standard methods for aztreonam against Enterobacteriales require incubation in ambient air.[4]

Troubleshooting Guide

Issue 1: The Quality Control (QC) strain result is out of the acceptable range.

Possible Cause	Recommended Solution
Incorrect Incubation Time	Ensure plates/tubes are incubated for 16-20 hours. Both shorter and longer times can affect results.
Incorrect Incubation Temperature	Verify incubator temperature is stable and set to 35°C. [15]
Inoculum Density Too High/Low	Prepare a new inoculum, carefully adjusting the turbidity to a 0.5 McFarland standard (equivalent to 1×10^8 to 2×10^8 CFU/mL). [9] [16] An overly dense inoculum is a common cause of false resistance. [9] [10]
Improper Agar Depth (Disk Diffusion)	The agar medium depth should be 4.0 ± 0.5 mm. [15] [17] Plates that are too shallow or too deep will affect drug diffusion and zone size.
Expired Reagents	Check the expiration dates on Mueller-Hinton agar/broth, antibiotic disks, and MIC panels.
Improper Storage of Materials	Ensure antibiotic disks and other reagents are stored at the recommended temperature and humidity to maintain potency.

Issue 2: Inconsistent MIC or zone diameter results between test replicates.

Possible Cause	Recommended Solution
Inoculum Preparation Variability	Ensure the inoculum is homogenous before use. Vortex the standardized suspension gently before inoculating plates or wells.
Inconsistent Reading of Endpoints	For MICs, ensure you are reading the lowest concentration that completely inhibits visible growth. For disk diffusion, measure the zone diameter carefully. Having a second trained individual confirm the reading can be beneficial.
Variation in Incubation Conditions	Avoid stacking plates too high in the incubator, as this can lead to uneven temperature distribution.

Issue 3: Unexpectedly high resistance rates across multiple isolates.

Possible Cause	Recommended Solution
Systematic Inoculum Error	Re-standardize your 0.5 McFarland turbidity standard or use a commercial standard to ensure accuracy. [16] A consistently heavy inoculum will lead to smaller zones or higher MICs. [9]
Prolonged Incubation	If tests are being left to incubate over a weekend (e.g., >24 hours), this may be affecting the stability of the antimicrobial agent, especially inhibitor combinations. [9] Adhere strictly to the 16-20 hour window.
Media pH Issues	Low pH of the test media can negatively impact the activity of aztreonam/avibactam. [9] [10] Use media from a reputable supplier and ensure it is within its specified shelf life and stored correctly.

Data Summary

Table 1: Standard Incubation Parameters for Aztreonam Susceptibility Testing

Method	Standardization Body	Incubation Time	Temperature	Atmosphere
Broth				
Microdilution (BMD)	CLSI / EUCAST	16 - 20 hours[3]	35°C[15]	Ambient Air[4]
Disk Diffusion (DD)	CLSI / EUCAST	16 - 20 hours[1] (sometimes 18-20h)[4]	35°C[15]	Ambient Air[4]
Broth Disk Elution (BDE)	CLSI	16 - 20 hours[1] [4]	33 - 35°C[4]	Ambient Air[4]
MIC Test Strip (MTS)	EUCAST	16 - 20 hours[1] [4]	35°C[4]	Ambient Air[4]

Table 2: Example of Prolonged Incubation Effect on Aztreonam/Avibactam (ATM/AVI) MICs

Data summarized from a study on nonstandard testing conditions. The table illustrates the potential for MIC values to increase with extended incubation, particularly for the combination agent.

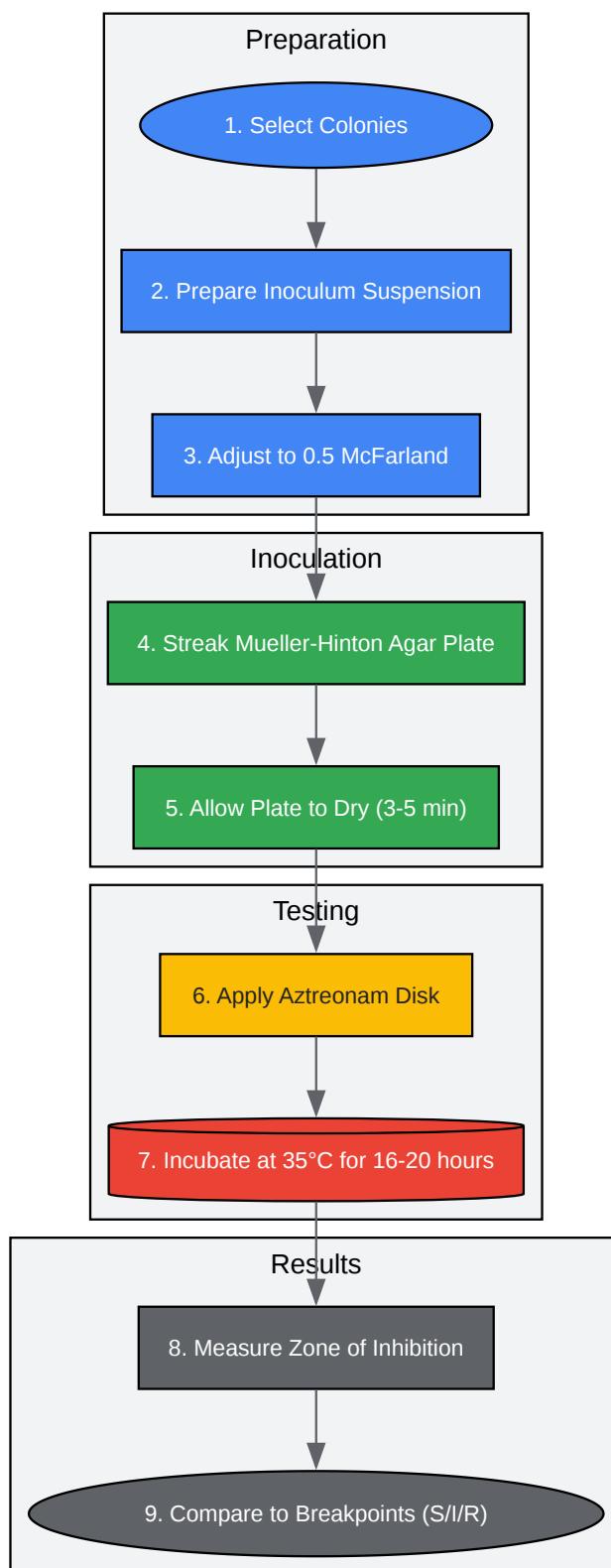
Organism	Incubation Time	ATM MIC (µg/mL)	AVI MIC (µg/mL)	ATM/AVI MIC (µg/mL)
E. coli ATCC 25922	18 hours (Standard)	0.12	8	0.12
	24 hours	0.12	16	0.12
	48 hours	0.12	32	0.25
K. pneumoniae ATCC 700603	18 hours (Standard)	>64	16	0.25
	24 hours	>64	32	0.25
	48 hours	>64	32	0.25

Source: Adapted from data presented in the study by Hufnagel et al., 2022.[9]

Experimental Protocols

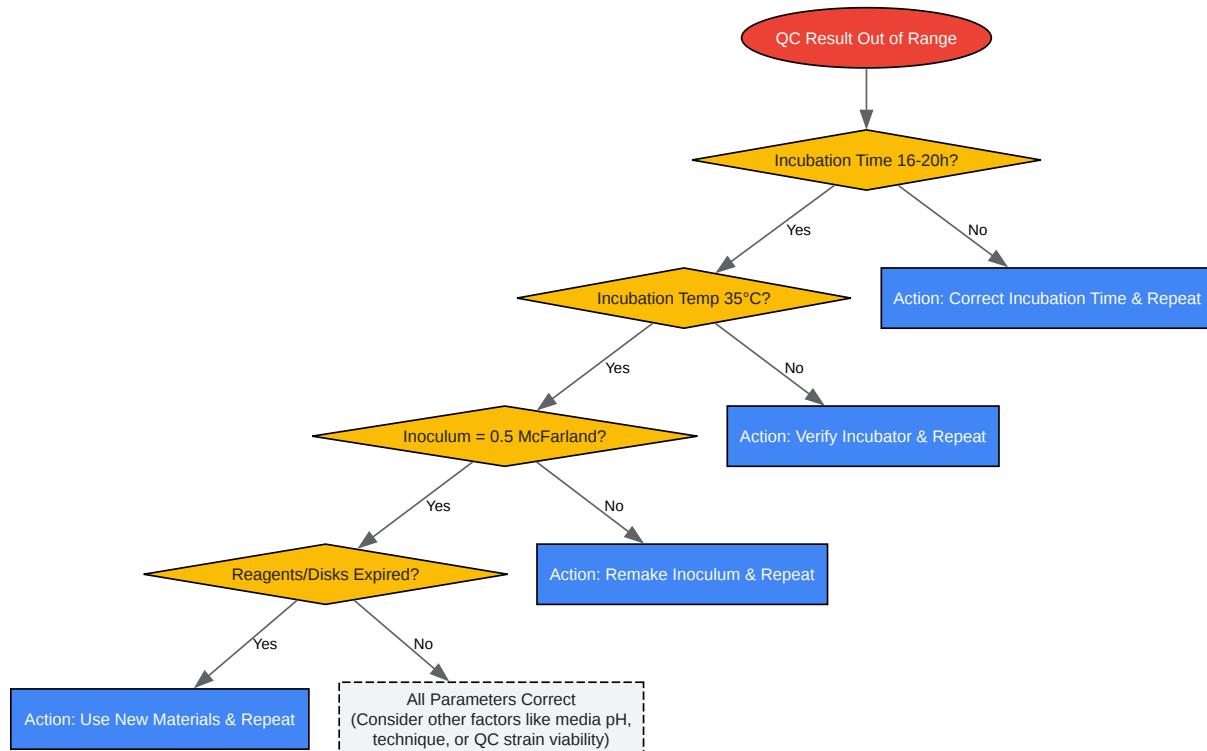
Protocol 1: Kirby-Bauer Disk Diffusion Method

- Inoculum Preparation:
 - Select 3-5 well-isolated colonies of the test organism from a non-selective agar plate cultured overnight.
 - Transfer the colonies to a tube containing a suitable broth (e.g., Tryptic Soy Broth) or saline (0.85%).[15]
 - Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This can be done visually or using a spectrophotometer.[16]
- Inoculation of Agar Plate:
 - Within 15 minutes of standardization, dip a sterile cotton swab into the adjusted inoculum suspension. Rotate the swab firmly against the upper inside wall of the tube to express excess fluid.
 - Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate (90 or 150 mm) in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.
 - Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
- Application of Antibiotic Disks:
 - Using sterile forceps, place the aztreonam (or aztreonam/avibactam) disk onto the inoculated agar surface.[17]
 - Gently press the disk down to ensure complete contact with the agar. Do not move the disk once it has been placed.[17]
- Incubation:


- Invert the plates and place them in an incubator set to $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$ (for CLSI) or $35^{\circ}\text{C} \pm 1^{\circ}\text{C}$ (for EUCAST).[15]
- Incubate for 16 to 20 hours in ambient air.[1]
- Interpretation:
 - After incubation, measure the diameter of the zone of complete growth inhibition (including the disk diameter) to the nearest millimeter.
 - Interpret the result (Susceptible, Intermediate, or Resistant) by comparing the measured zone diameter to the breakpoints published by CLSI or EUCAST.

Protocol 2: Broth Microdilution (BMD) Method

- Reagent Preparation:
 - Prepare serial two-fold dilutions of aztreonam in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The typical concentration range tested is 0.06 to 128 mg/L.[3]
 - If testing aztreonam/avibactam, the concentration of avibactam is typically fixed (e.g., at 4 mg/L) across all wells.[18]
 - Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
- Inoculum Preparation:
 - Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described in the disk diffusion protocol.
 - Dilute this suspension in CAMHB to achieve a final target inoculum concentration of approximately 5×10^5 CFU/mL in each well of the microtiter plate.
- Inoculation and Incubation:
 - Add the standardized inoculum to each well of the microtiter plate.


- Seal the plate and incubate at $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$ for 16 to 20 hours in ambient air.[\[3\]](#)
- Interpretation:
 - After incubation, examine the plate for bacterial growth (turbidity).
 - The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the antibiotic that completely inhibits visible growth.
 - Compare the resulting MIC value to established breakpoints to determine the susceptibility category.

Visual Guides

[Click to download full resolution via product page](#)

Caption: Standard workflow for the Kirby-Bauer disk diffusion susceptibility test.

[Click to download full resolution via product page](#)

Caption: Troubleshooting logic for out-of-range Quality Control (QC) results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Antimicrobial Susceptibility Testing of the Combination of Aztreonam and Avibactam in NDM-Producing Enterobacteriales: A Comparative Evaluation Using the CLSI and EUCAST Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Assessment of broth disk elution method for aztreonam in combination with ceftazidime/avibactam against Enterobacteriales isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Efficacy and Safety of Inhaled Aztreonam Lysine for Airway Pseudomonas in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aztreonam lysine for inhalation: new formulation of an old antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aztreonam lysine: a novel inhalational antibiotic for cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aztreonam Lysine for Inhalation - Page 2 [medscape.com]
- 9. Evaluation of Dilution Susceptibility Testing Methods for Aztreonam in Combination with Avibactam against Enterobacteriales - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Evaluation of prolonged incubation time of 16-20 h with the EUCAST rapid antimicrobial susceptibility disc diffusion testing method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Shortening the incubation time for antimicrobial susceptibility testing by disk diffusion for Enterobacteriaceae: how short can it be and are the results accurate? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. szu.gov.cz [szu.gov.cz]
- 16. asm.org [asm.org]
- 17. liofilchem.com [liofilchem.com]
- 18. pfizerpro.ro [pfizerpro.ro]
- To cite this document: BenchChem. [optimizing incubation time for aztreonam lysine susceptibility assays]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1666518#optimizing-incubation-time-for-aztreonam-lysine-susceptibility-assays>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com